1,3-tiazolo[5,4-d]pirimidinoni

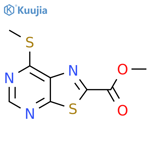

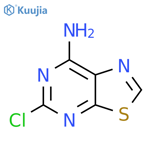

1,3-Thiazolo\[5,4-d\]pyrimidines are a class of heterocyclic compounds featuring the fusion of a thiazole ring with a pyrimidine ring. These compounds exhibit diverse biological activities and have been studied for their potential in various therapeutic applications, including anti-inflammatory, antitumor, and antimicrobial properties. The unique structural features of 1,3-thiazolo\[5,4-d\]pyrimidines facilitate the modulation of multiple targets within cells, making them attractive candidates for drug development. Their chemical structure typically includes a five-membered thiazole ring fused to a six-membered pyrimidine ring, with substituents that can vary widely, affecting their physicochemical properties and biological functions.

These compounds are often synthesized through multi-step organic synthesis protocols involving coupling reactions, ring formation, and functional group manipulations. Their stability, solubility, and bioavailability are critical considerations in the design of these molecules for practical applications. Ongoing research continues to explore the structural-activity relationships (SAR) of 1,3-thiazolo\[5,4-d\]pyrimidines to optimize their medicinal properties and enhance their potential as therapeutic agents.

![1,3-tiazolo[5,4-d]pirimidinoni](https://it.kuujia.com/images/category/11.png)

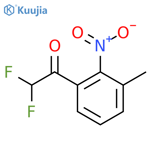

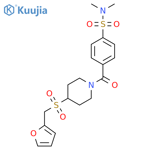

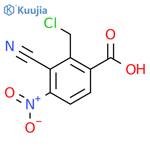

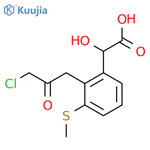

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

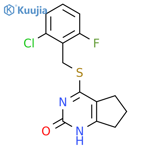

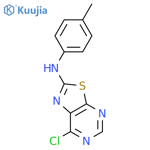

|

Thiazolo[5,4-d]pyrimidine, 5-chloro-2-methyl- | 116056-20-3 | C6H4ClN3S |

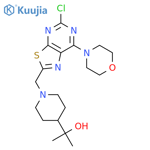

|

2-(1-((5-Chloro-7-morpholinothiazolo5,4-dpyrimidin-2-yl)methyl)piperidin-4-yl)propan-2-ol | 1257294-60-2 | C18H26N5O2SCl |

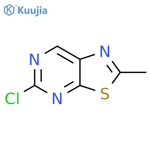

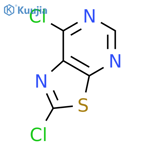

|

5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | 13479-88-4 | C5HCl2N3S |

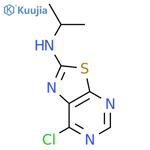

|

(7-Chlorothiazolo5,4-dpyrimidin-2-yl)-p-tolyl-amine | 871266-80-7 | C12H9ClN4S |

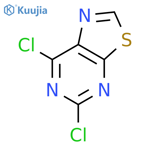

|

2,7-dichloro-1,3thiazolo5,4-dpyrimidine | 19602-61-0 | C5HN3SCl2 |

|

(7-Chlorothiazolo5,4-dpyrimidin-2-yl)isopropylamine | 871266-86-3 | C8H9N4SCl |

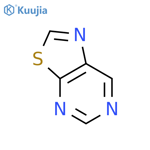

|

Thiazolo[5,4-d]pyrimidine | 273-86-9 | C5H3N3S |

|

Methyl 7-(methylthio)thiazolo[5,4-d]pyrimidine-2-carboxylate | 333387-93-2 | C8H7N3O2S2 |

|

7-chloro-1,3thiazolo5,4-dpyrimidin-2-amine | 1578216-09-7 | C5H3ClN4S |

|

5-chloro-1,3thiazolo5,4-dpyrimidin-7-amine | 2680530-39-4 | C5H3ClN4S |

Letteratura correlata

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

3. Book reviews

-

Zhao Chen,Lan Yang,Yuxuan Hu,Di Wu,Jun Yin,Guang-Ao Yu,Sheng Hua Liu RSC Adv., 2015,5, 93757-93764

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

Fornitori consigliati

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zhangzhou Sinobioway Peptide Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati